molecular formula C4H3N3S B2500204 2-(1,2,5-Thiadiazol-3-yl)acetonitrile CAS No. 1936332-28-3

2-(1,2,5-Thiadiazol-3-yl)acetonitrile

Cat. No. B2500204
CAS RN: 1936332-28-3
M. Wt: 125.15
InChI Key: CNYSZDLVMBPLAA-UHFFFAOYSA-N
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Description

2-(1,2,5-Thiadiazol-3-yl)acetonitrile is a compound that features a thiadiazole ring, a heterocyclic compound containing both sulfur and nitrogen, attached to an acetonitrile group. This structure is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of thiadiazole derivatives can be complex and involves multiple steps. For instance, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a related compound, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, demonstrating the potential routes for synthesizing thiadiazole acetonitrile derivatives . Another example is the synthesis of 5-alkyl(aryl)amino-1,3,4-thiadiazol-2-yl(acylamino)acetonitriles, which was accomplished by treating 2-acylamino-3,3-dichloroacrylonitriles with hydrazine hydrate, followed by the addition of alkyl or aryl isothiocyanates and subsequent cyclization .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often confirmed using spectroscopic methods and, in some cases, X-ray crystallography. For example, the stereochemical structure of a thiadiazole derivative was unambiguously determined by X-ray crystallography . Similarly, the structures of novel substituted 1,3,4-thiadiazoles were corroborated spectroscopically and by X-ray diffraction .

Chemical Reactions Analysis

Thiadiazole derivatives participate in various chemical reactions. The electrochemical behavior of 2,5-dimercapto-1,3,4-thiadiazole and its derivatives has been studied, revealing insights into the polymerization and depolymerization processes at modified electrodes . Additionally, the electroreduction of 3,4-diphenyl-1,2,5-thiadiazole-1,1-dioxide in acetonitrile solution has been investigated, showing the formation of dianions and reactions with proton donors . The reactivity of thiadiazole acetonitriles toward electrophilic reagents has also been studied, leading to the formation of thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The electrochemical study of thiadiazole derivatives in acetonitrile has provided valuable information about their redox potentials and reaction mechanisms . The interaction of thiadiazole dianions with metal cations has been measured voltammetrically, indicating the influence of these interactions on the stability of the dianions . Furthermore, the glycosidase inhibitory activity of thiadiazole acetonitrile derivatives has been tested, revealing their potential as therapeutic agents .

Scientific Research Applications

Heterocyclic Compounds and Pharmacological Activities

Heterocyclic compounds, including 1,3,4-thiadiazole derivatives, play a crucial role in medicinal chemistry due to their extensive pharmacological activities. The presence of a toxophoric N2C2S moiety in these compounds contributes to a wide range of biological activities, such as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. The development of hybrid molecules combining different pharmacophoric elements in a single frame has led to compounds with significant biological profiles, highlighting the importance of thiadiazole derivatives in drug discovery and development (Mishra et al., 2015).

Thiadiazoles in Organic Synthesis and Biological Applications

Thiadiazoles are recognized for their diverse applications in organic synthesis, pharmaceuticals, and biological fields. They serve as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The broad spectrum of applications of thiadiazole chemistry is attributed to its unique structural and electronic properties, making it a focal point of research for the development of new compounds with enhanced efficacy and safety (Asif, 2016).

Synthesis and Significance of 1,3,4-Thiadiazolines

The synthesis of 1,3,4-thiadiazoline derivatives and related heterocyclic compounds has been explored extensively due to their pharmaceutical significance. These compounds are primarily obtained from the cyclization reactions of thiosemicarbazone under various conditions, showcasing their potential against different fungal and bacterial strains. This highlights the role of 1,3,4-thiadiazoline derivatives in the pharmaceutical industry, focusing on their biological activity as a key aspect of scientific research (Yusuf & Jain, 2014).

Thiadiazole Derivatives as Potential Anesthetic and Anti-inflammatory Agents

Research on heterocyclic systems containing triazole and thiadiazole fragments has shown a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant effects. These compounds offer a promising avenue for the synthesis of new molecular designs and the development of a library of compounds with potential analgesic and anti-inflammatory applications. This underscores the significance of thiadiazole derivatives in medicinal chemistry and their potential as analgesic and/or anti-inflammatory agents (Koval et al., 2022).

Safety and Hazards

The safety information for 2-(1,2,5-Thiadiazol-3-yl)acetonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-(1,2,5-thiadiazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3S/c5-2-1-4-3-6-8-7-4/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYSZDLVMBPLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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